6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one
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Overview
Description
6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one is a heterocyclic organic compound with the molecular formula C7H4N2O4. It is a derivative of benzoxazole, characterized by the presence of a nitro group at the 6th position and a hydroxyl group at the 3rd position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one typically involves the nitration of 1,2-benzoxazole. One common method includes the reaction of 2-aminophenol with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction is usually carried out in an acidic medium, and the temperature is carefully regulated to avoid over-nitration.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can achieve reduction.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed:
Oxidation: Formation of nitro-oxides.
Reduction: Formation of 6-amino-1,2-benzoxazol-3-ol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular processes makes it a valuable candidate for therapeutic applications.
Comparison with Similar Compounds
6-Nitrobenzoxazole: Similar structure but lacks the hydroxyl group at the 3rd position.
2-Amino-6-nitrobenzoxazole: Contains an amino group instead of a hydroxyl group.
6-Nitro-2-phenylbenzoxazole: Substituted with a phenyl group at the 2nd position.
Uniqueness: 6-Nitro-2,3-dihydro-1,2-benzoxazol-3-one is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a versatile compound in various fields of research.
Properties
IUPAC Name |
6-nitro-1,2-benzoxazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7-5-2-1-4(9(11)12)3-6(5)13-8-7/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXOGVILPOLLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ONC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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